1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide
Description
This sulfonamide derivative features a 2-chlorophenyl group attached to a methanesulfonamide core, with dual substitution at the nitrogen atom by a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S2/c19-18-8-2-1-5-15(18)14-25(21,22)20(13-16-6-3-11-23-16)10-9-17-7-4-12-24-17/h1-8,11-12H,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKNASITTDZMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Sulfonamide Group: The initial step involves the reaction of methanesulfonyl chloride with an amine precursor to form the sulfonamide group.
Introduction of the Chlorophenyl Group:
Attachment of the Furan and Thiophene Rings: The final steps involve the attachment of the furan and thiophene rings through a series of coupling reactions, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its structure, properties, synthesis, and significant applications, supported by data tables and case studies.
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Derivatives containing furan and thiophene rings have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies suggest it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study: A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent activity against resistant bacterial strains, highlighting its potential as a new antimicrobial agent .
- Anticancer Research: In vitro assays indicated that the compound induced apoptosis in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Inflammation Modulation: Research showed that this compound could reduce pro-inflammatory cytokine levels in cellular models of inflammation, supporting its use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can result in the inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide ()
- Structural Differences :
- The 4-chlorophenylsulfonyl group replaces the 2-chlorophenyl-methanesulfonamide core.
- A diamide linkage (ethanediamide) connects the furyl-ethyl and 2-methoxybenzyl groups, contrasting with the direct sulfonamide substitution in the target compound.
- The diamide group introduces hydrogen-bonding capabilities, which could enhance crystallinity or solubility relative to the target compound’s sulfonamide linkage .
N-[1-(2-Chlorobenzylidene)-4-methylbenzenesulfonamide Derivatives ()
- Structural Differences: A nitroimidazole and phenylsulfonyl group are present in the analog, diverging from the furan and thiophene substituents.
- Implications: The nitroimidazole moiety may confer redox activity or antimicrobial properties absent in the target compound.
1-(2-Chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide ()
- Structural Differences: A dihydrobenzofuran group replaces the furan-2-ylmethyl substituent. A dimethylaminoethyl chain introduces basicity, contrasting with the neutral thiophen-2-yl-ethyl group in the target compound.
- Implications: The dihydrobenzofuran group may enhance rigidity and π-stacking interactions compared to furan. The dimethylamino group could improve water solubility or enable protonation-dependent biological activity .
Ferrocene-Containing Sulfonamide ()
- Structural Differences :
- A ferrocenylmethylidene group and bicyclic framework are present, unlike the simpler aromatic/thiophenic substituents in the target compound.
Molecular Weight and Solubility Trends
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility |
|---|---|---|---|
| Target Compound | ~435 | Thiophene, Furan, 2-Chlorophenyl | Moderate (lipophilic) |
| N-{2-[(4-Chlorophenyl)sulfonyl]... (6) | ~550 | Diamide, 4-Chlorophenyl | Low (crystalline) |
| Ferrocene Derivative (7) | ~620 | Ferrocene, Bicyclic Framework | Very Low |
- Key Observations: Thiophene and furan groups contribute to moderate lipophilicity, whereas diamide or ferrocene substituents reduce solubility. Charged groups (e.g., dimethylamino in ) may enhance aqueous solubility .
Biological Activity
1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide is a complex organic compound categorized under sulfonamides. This compound features a unique combination of functional groups, including a chlorophenyl moiety, a furan ring, and a thiophene derivative, which contribute to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 303.81 g/mol
- Structural Characteristics : The compound includes a methanesulfonamide group that enhances solubility and reactivity, making it an interesting candidate for various biological studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Furan and Thiophene Linkage : The reaction begins with the formation of furan and thiophene derivatives.
- Chlorination : The introduction of the chlorophenyl group is achieved through electrophilic aromatic substitution.
- Final Assembly : The methanesulfonamide group is incorporated to yield the final product.
Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction processes.
Biological Activity
The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent:
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The presence of the chlorophenyl and thiophene groups may enhance interaction with bacterial enzymes, leading to inhibition of bacterial growth. Studies have shown that similar compounds can effectively target bacterial ribosomes or inhibit folate synthesis pathways.
Anti-inflammatory Properties
Compounds within this class often demonstrate anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact mechanism remains to be fully elucidated, but interactions with specific enzymes or receptors involved in cancer progression are likely .
While specific mechanisms for this compound are not fully documented, it is hypothesized that it may interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptor activity involved in inflammatory responses or cell signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds shows varying biological activities based on functional group variations:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea | Contains a urea group instead of methanesulfonamide | Different reactivity due to urea presence |
| N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide | Lacks chlorophenyl substitution | Focused on different biological activities |
| 1-(2-chlorophenyl)-3-{[4-thiophen-2-yloxan-4-yl]methyl}thiourea | Contains a thiourea group instead of methanesulfonamide | Distinct solubility and reactivity profiles |
This table illustrates how subtle changes in structure can lead to significant differences in biological activity.
Case Studies
Recent case studies on sulfonamides have demonstrated their effectiveness in treating resistant bacterial infections and their potential role in cancer therapy:
- Antibacterial Case Study : A study showed that a related sulfonamide effectively inhibited MRSA strains, suggesting the potential utility of this compound against antibiotic-resistant bacteria .
- Cancer Research : Another study indicated that compounds similar to this one could induce apoptosis in breast cancer cells, providing a foundation for further investigation into its anticancer properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide?
- Methodological Answer : The compound can be synthesized via sulfonamide formation by reacting 1-(2-chlorophenyl)methanesulfonyl chloride with furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine. A stepwise approach is advised to avoid competing reactions:
Sulfonylation : React the sulfonyl chloride with one amine (e.g., furan-2-ylmethylamine) under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).
Secondary Amine Coupling : Introduce the second amine (e.g., 2-(thiophen-2-yl)ethylamine) using a coupling agent like EDCI/HOBt or under mild heating (40–60°C) .
- Validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze H and C NMR spectra to verify substitution patterns (e.g., aromatic protons from the 2-chlorophenyl group at δ 7.3–7.6 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water). Refine structures using SHELXL, which is robust for small-molecule resolution (R-factor < 5%) .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer : Screen for receptor binding or enzyme inhibition using:
- In Vitro Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors, given the sulfonamide’s neuroactive potential).
- Kinetic Studies : Measure IC values via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) .
- Controls : Include positive controls (e.g., known inhibitors) and validate with triplicate runs.
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder in heteroaromatic groups) be resolved?
- Methodological Answer : Address disorder in furan/thiophene moieties by:
Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
Refinement in SHELXL : Apply "PART" instructions to model disordered regions. Use "ISOR" and "DELU" restraints to stabilize thermal parameters .
Validation : Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular interactions (e.g., C–H···O bonds) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide derivatives?
- Methodological Answer :
- Core Modifications : Systematically vary substituents (e.g., replace thiophene with pyrrole or chloro-phenyl with fluoro-phenyl) and compare bioactivity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins. Validate with MD simulations (100 ns trajectories) to assess stability .
- Data Integration : Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
Re-evaluate Assay Conditions : Ensure physiological pH, temperature, and ion concentrations. Check for false positives (e.g., aggregation artifacts) via dynamic light scattering .
Enhance Computational Models : Incorporate solvent effects (e.g., implicit/explicit water models) and flexible receptor docking .
Synchrotron Crystallography : Obtain ligand-bound protein structures to identify unmodeled binding pockets or allosteric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
